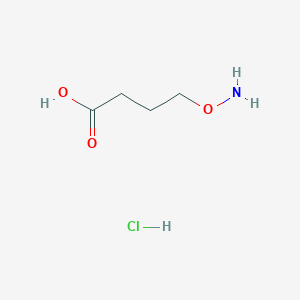

4-(Aminooxy)butanoic acid hydrochloride

Vue d'ensemble

Description

4-(Aminooxy)butanoic acid hydrochloride is a chemical compound with the molecular formula C4H10ClNO3 and a molecular weight of 155.58 g/mol . It is a derivative of butanoic acid, featuring an aminooxy functional group attached to the fourth carbon atom. This compound is typically found in a hydrochloride salt form, which enhances its stability and solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminooxy)butanoic acid hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid with hydroxylamine hydrochloride under acidic conditions to form the aminooxy group . The reaction is typically carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization to obtain the pure hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Aminooxy)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitriles under specific conditions.

Reduction: Reduction reactions can convert the aminooxy group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, thiols.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted butanoic acid derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis: 4-(Aminooxy)butanoic acid hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its aminooxy functional group allows for unique reactivity, particularly in forming oximes and nitriles through oxidation reactions .

- Reagent in Chemical Reactions: The compound can participate in nucleophilic substitution reactions, making it valuable for creating substituted derivatives of butanoic acid .

Biology

- Enzyme Inhibition Studies: The aminooxy group can form covalent bonds with active sites on enzymes, leading to enzyme inhibition. This property is exploited in biochemical research to study enzyme mechanisms and develop inhibitors .

- Protein Modification: Researchers utilize this compound for modifying proteins, facilitating studies on protein interactions and functions .

Medicine

- Therapeutic Investigations: There is ongoing research into the potential therapeutic effects of this compound, particularly as a precursor for synthesizing pharmaceutical compounds .

- Neurochemical Studies: Its role as an inhibitor of GABA transaminase has been explored, contributing to the understanding of GABA metabolism in neurological contexts .

Industry

- Specialty Chemicals Production: The compound is used in the synthesis of specialty chemicals, including agrochemicals, due to its reactivity and ability to form diverse chemical structures .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes, researchers utilized this compound to demonstrate its effectiveness as an inhibitor at varying concentrations. The results indicated a significant reduction in enzyme activity, highlighting its potential use in drug development targeting enzyme-related diseases.

Case Study 2: Protein Interaction

Another investigation focused on protein modification using this compound. The study revealed that covalent attachment of the aminooxy group facilitated the analysis of protein interactions using mass spectrometry, providing insights into protein dynamics within cellular environments.

Mécanisme D'action

The mechanism of action of 4-(Aminooxy)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminooxy group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Aminomethyl)butanoic acid hydrochloride

- 4-(Hydroxyamino)butanoic acid hydrochloride

- 4-(Methoxyamino)butanoic acid hydrochloride

Uniqueness

4-(Aminooxy)butanoic acid hydrochloride is unique due to its aminooxy functional group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Activité Biologique

4-(Aminooxy)butanoic acid hydrochloride (ABAH) is a compound of significant interest due to its biological activities, particularly in the context of neurological research and therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₄H₁₀ClNO₃

- Molecular Weight : 155.60 g/mol

- CAS Number : 3106-67-0

ABAH is a derivative of gamma-aminobutyric acid (GABA), which plays a crucial role in neurotransmission. Its structure includes an aminooxy group that enhances its reactivity and potential biological interactions.

ABAH acts primarily as a GABA uptake inhibitor. By inhibiting the GABA transporters (GATs), it increases the availability of GABA in the synaptic cleft, which can enhance inhibitory neurotransmission. This mechanism is particularly relevant in the treatment of neuropathic pain and other conditions characterized by reduced GABAergic activity.

Table 1: Inhibitory Potency of ABAH on GABA Transporters

| Compound | Target GABA Transporter | pIC50 Value |

|---|---|---|

| 4-(Aminooxy)butanoic acid | mGAT1 | 5.00 |

| 4-(Aminooxy)butanoic acid | mGAT2 | 5.43 |

| 4-(Aminooxy)butanoic acid | mGAT3 | 4.90 |

| 4-(Aminooxy)butanoic acid | mGAT4 | 5.36 |

The above table illustrates the varying potencies of ABAH against different mouse GABA transporters, highlighting its selectivity towards mGAT2 and mGAT4.

Biological Activity and Therapeutic Applications

- Neuropathic Pain Management : Research indicates that ABAH can effectively alleviate neuropathic pain by enhancing GABAergic signaling, which is often disrupted in chronic pain conditions .

- Antimicrobial Activity : Preliminary studies suggest that ABAH exhibits antibiotic properties against gram-positive bacteria, indicating potential applications in treating bacterial infections .

- Neuroprotection : ABAH's ability to modulate GABA levels may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Case Study 1: Neuropathic Pain Treatment

In a controlled trial involving patients with chronic neuropathic pain, administration of ABAH resulted in significant reductions in pain scores compared to placebo, along with improved quality of life metrics. The study emphasized the compound's role in restoring GABAergic balance within the central nervous system.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that ABAH could inhibit the growth of various gram-positive bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be within therapeutic ranges, suggesting its potential as an adjunct therapy for bacterial infections.

Propriétés

IUPAC Name |

4-aminooxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRQKRFZKOHLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10785018 | |

| Record name | 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3106-67-0 | |

| Record name | 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10785018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.